![molecular formula C28H28ClNO4S B562266 Raloxifene-d4 Hydrochloride CAS No. 1188263-47-9](/img/structure/B562266.png)
Raloxifene-d4 Hydrochloride
Übersicht
Beschreibung
Raloxifene-d4 Hydrochloride is a deuterium labeled Raloxifene . Raloxifene is a selective estrogen receptor modulator (SERM) that is used to prevent and treat thinning of the bones (osteoporosis) only in postmenopausal women . It works like an estrogen to stop the bone loss that can develop in women after menopause .
Synthesis Analysis
The synthesis of Raloxifene involves practical methodologies used to access benzothiophenyl scaffolds of raloxifene and relevant structural analogs . The synthesis process includes cyclizing and demethoxylating of 3 methoxybenzenethiol, then treating it with 4 [2 (1 pyrroldinyl)ethoxy]benzoyl chloride in the presence of monothioglycol .Molecular Structure Analysis
The molecular formula of Raloxifene-d4 Hydrochloride is C28H27NO4S . The molecular weight is 477.6 g/mol . The structure includes two hydroxyphenyl groups, a benzothiophenyl group, and a piperidinylethoxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of Raloxifene-d4 Hydrochloride include a molecular weight of 477.6 g/mol, a XLogP3-AA of 6.1, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 6, a rotatable bond count of 7, an exact mass of 477.19118650 g/mol, a monoisotopic mass of 477.19118650 g/mol, a topological polar surface area of 98.2 Ų, a heavy atom count of 34, and a formal charge of 0 .Wissenschaftliche Forschungsanwendungen
Transdermal Drug Delivery
Raloxifene Hydrochloride has been explored for transdermal delivery to improve bioavailability and reduce adverse events associated with oral medication. This could potentially reduce dosage without compromising therapeutic efficacy .
Nanostructured Lipid Carriers
The compound has been studied in the context of nanostructured lipid carriers (NLCs) for transdermal administration. This method aims to circumvent its low oral bioavailability .
Solid Lipid Nanoparticles
Research includes the development of solid lipid nanoparticles (SLNs) of Raloxifene for enhanced biopharmaceutical performance against breast cancer .
Breast Cancer Treatment
Raloxifene Hydrochloride is a highly effective drug for the treatment of invasive breast cancer and osteoporosis in post-menopausal women, despite its poor oral bioavailability .
Wirkmechanismus
Target of Action
Raloxifene-d4 Hydrochloride primarily targets the estrogen receptors in various tissues . It belongs to the class of drugs known as Selective Estrogen Receptor Modulators (SERMs) . It exhibits estrogenic effects on bone and lipid metabolism while mediating anti-estrogenic effects on uterine endometrium and breast tissues .
Mode of Action
Raloxifene-d4 Hydrochloride acts as both an estrogen agonist and antagonist via differential effects on the tissue-specific estrogen receptors . It has a similar binding affinity to that of estradiol, the predominant circulating estrogen . On skeletal tissues, Raloxifene-d4 Hydrochloride stimulates bone-depositing osteoblasts and inhibits bone-resorbing osteoclasts .
Biochemical Pathways
Raloxifene-d4 Hydrochloride affects the biochemical pathways related to bone metabolism and lipid metabolism . It reduces the resorption of bone and increases bone mineral density in postmenopausal women, thus slowing the rate of bone loss . It also has effects on lipid metabolism .
Result of Action
The molecular and cellular effects of Raloxifene-d4 Hydrochloride’s action include preserving the bone mineral density and decreasing the risk of breast cancer in postmenopausal women .
Safety and Hazards
Zukünftige Richtungen
Studies are underway on Raloxifene as an adjuvant treatment for postmenopausal women with schizophrenia . It shows particularly promising results in mild presentations of schizophrenia . A clinical study in mild to moderate COVID-19 patients (NCT05172050) has been recently completed .
Relevant Papers A paper titled “Characterization of raloxifene as a potential pharmacological agent against SARS-CoV-2 and its variants” provides a comprehensive pharmacological characterization of Raloxifene in relevant in vitro models of COVID-19 . Another paper titled “Raloxifene as Treatment for Various Types of Brain Injuries and Neurodegenerative Diseases” focuses on Raloxifene as a potential treatment for various types of brain injuries and neurodegenerative diseases .
Eigenschaften
IUPAC Name |
[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)phenyl]methanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO4S.ClH/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29;/h4-13,18,30-31H,1-3,14-17H2;1H/i16D2,17D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXVVCILCIUCLG-ZBLPOJTCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O)N5CCCCC5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1188263-47-9 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1188263-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.